Cas no 2457-81-0 (1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]-)
2457-81-0 structure
Product Name:1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]-
CAS No:2457-81-0
MF:C11H15N5O3S
MW:297.333500146866
CID:274028
PubChem ID:149
Update Time:2025-04-19
1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]-
- NSC166540
- 9-(5-s-methyl-5-thiopentofuranosyl)-9h-purin-6-amine
- NSC335422
- AKOS024285973
- FT-0665839
- NSC-166536
- SCHEMBL890628
- NSC-166540
- .beta.-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1-deoxy-5-S-methyl-5-thio-
- (2R,5S)-2-(6-Aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol
- NSC-208835
- NCGC00263645-02
- 53458-31-4
- DTXSID70862955
- 9-(5'-Deoxy-5'-(methylthio)-beta-D-xylofuranosyl)-adenine
- beta-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1-deoxy-5-S-methyl-5-thio-
- Adenosine + C2H5S
- NSC166536
- NSC208835
- CHEBI:180963
- 2457-81-0
- 53458-29-0
- NSC-335422
- 5'-Deoxy-5'-(methylthio)adenosine, 97%
- 5'-CH3S-xyloA
- NCGC00263645-01
- 2-(6-aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol
- 2-(6-aminopurin-9-yl)-5-(methylsulanylmethyl)oxolane-3,4-diol
- (+/-)-p-ethoxybenzoin
-
- Inchi: 1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)
- InChI Key: WUUGFSXJNOTRMR-UHFFFAOYSA-N
- SMILES: S(C)CC1C(C(C(N2C=NC3C(N)=NC=NC2=3)O1)O)O
Computed Properties
- Exact Mass: 297.08956
- Monoisotopic Mass: 297.08956
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.3
- Topological Polar Surface Area: 145
Experimental Properties
- Density: 1.85
- Boiling Point: 642.7°Cat760mmHg
- Flash Point: 342.5°C
- Refractive Index: 1.843
1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]- Related Literature
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
2457-81-0 (1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]-) Related Products
- 2140-79-6(2'-O-Methyl Adenosine)
- 2457-80-9(5'-Methylthioadenosine)
- 14365-44-7(5'-Amino-5'-deoxyadenosine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
烟台朗裕新材料科技有限公司
Gold Member
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk